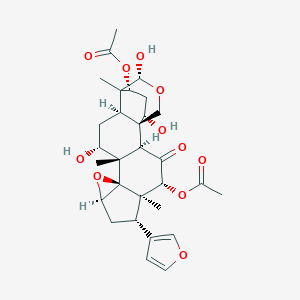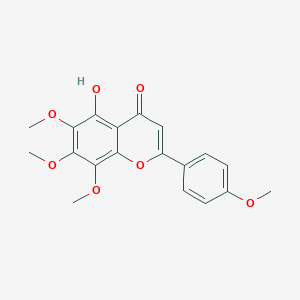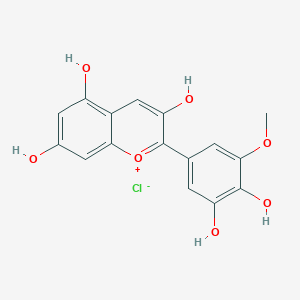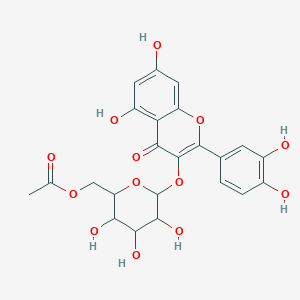
Toosendanin
Vue d'ensemble
Description
Toosendanin is a tetracyclic triterpenoid compound extracted from the fruit of Melia toosendan Sieb. et Zucc. It is known for its diverse biological activities, including anti-botulinum, antibacterial, anticancer, and anti-inflammatory effects. This compound has been traditionally used in Chinese medicine for treating abdominal pain and as an insecticide .
Applications De Recherche Scientifique
Toosendanin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its role in inhibiting autophagy and inducing apoptosis in cancer cells.
Medicine: Explored for its potential in treating triple-negative breast cancer and as an anti-botulinum agent
Industry: Utilized as a natural insecticide in agriculture due to its toxicity to pests.
Mécanisme D'action
Target of Action
Toosendanin (TSN), also known as 12-Acetoxyamoorastatin, primarily targets the vacuolar-type H±translocating ATPase (V-ATPase) in cells . V-ATPase is crucial for maintaining the acidic environment of lysosomes, which is essential for various cellular processes, including autophagy and protein degradation .
Mode of Action
This compound interacts with V-ATPase by directly inhibiting its activity . This inhibition leads to an increase in lysosomal pH, impairing the function of lysosomal enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the autophagy pathway. By inhibiting V-ATPase, this compound disrupts the maturation of autophagosomes, leading to the accumulation of autophagic substrates . This blockage of autophagy can sensitize cancer cells to chemotherapy by preventing them from using autophagy as a survival mechanism .
Pharmacokinetics
This compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy. The compound is known to be absorbed and distributed effectively in the body, reaching target tissues where it exerts its effects . Its metabolism and excretion pathways ensure that it remains active for a sufficient duration to achieve its therapeutic goals .
Result of Action
At the molecular level, this compound’s inhibition of V-ATPase leads to impaired lysosomal function and disrupted autophagy . This results in the accumulation of damaged proteins and organelles within cells, ultimately inducing apoptosis (programmed cell death) in cancer cells . At the cellular level, this action enhances the efficacy of chemotherapeutic agents by preventing cancer cells from using autophagy to survive .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect its ability to inhibit V-ATPase . Additionally, the presence of other compounds or drugs can modulate its activity and stability, either enhancing or diminishing its therapeutic effects . Understanding these factors is crucial for optimizing the use of this compound in clinical settings.
This compound represents a promising compound in cancer therapy, particularly in overcoming drug resistance by targeting autophagy. Its unique mechanism of action and potential to enhance the efficacy of existing chemotherapeutic agents make it a valuable addition to the arsenal against cancer.
Analyse Biochimique
Biochemical Properties
Toosendanin plays a significant role in biochemical reactions, particularly as an inhibitor of vacuolar-type H±translocating ATPase (V-ATPase). This inhibition leads to the blockage of autophagosome maturation, causing the accumulation of autophagy substrates in multiple cancer cells . This compound directly binds to V-ATPase, elevating lysosomal pH and impairing lysosomal enzyme activity . Additionally, it has been shown to inhibit the STAT3 pathway, which is crucial for various oncogenic processes .
Cellular Effects
This compound exhibits potent antitumor activity against various tumor cell lines. It has been shown to inhibit cell proliferation and induce apoptosis through S-phase cell cycle arrest in oral squamous cell carcinoma cells . In triple-negative breast cancer cells, this compound inhibits late-stage autophagy by elevating lysosomal pH rather than blocking the fusion of autophagosomes and lysosomes . This compound also affects the STAT3 pathway, leading to the inhibition of cell proliferation and induction of apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its direct binding to V-ATPase, leading to the inhibition of its activity . This inhibition results in the elevation of lysosomal pH and impairment of lysosomal enzyme activity, blocking autophagosome maturation . This compound also inhibits the STAT3 pathway by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent activation . This inhibition disrupts various oncogenic processes, including cell proliferation, survival, and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In glioma cells, this compound effectively inhibits cell proliferation, migration, and invasion . The compound’s stability and degradation over time have been studied, showing that its metabolites reach a plateau at 30 minutes and then decrease slowly . Long-term effects on cellular function include the inhibition of the PI3K/Akt/mTOR signaling pathways, leading to apoptosis and cell cycle arrest .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In osteosarcoma models, this compound is well-tolerated and inhibits tumor growth and metastasis . In triple-negative breast cancer models, this compound, in combination with irinotecan, significantly induces apoptosis and inhibits tumor growth . High doses of this compound have been associated with hepatotoxicity, indicating the importance of dosage regulation .
Metabolic Pathways
This compound is metabolized in the liver, where it undergoes oxidative and dehydrogenation reactions . Six metabolites have been identified, including oxidative products and dehydrogenation products . These metabolites play a role in the compound’s hepatotoxicity, as their levels rapidly increase and then plateau or decrease over time .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to inhibit the nuclear localization of viral polymerase PA protein in influenza A virus, suggesting its ability to alter protein localization . The compound’s distribution within cells involves its interaction with V-ATPase and other binding proteins .
Subcellular Localization
This compound’s subcellular localization involves its accumulation in lysosomes, where it inhibits V-ATPase activity . This localization is crucial for its role in blocking autophagosome maturation and inducing apoptosis in cancer cells . Additionally, this compound has been shown to alter the nuclear localization of viral polymerase PA protein, further demonstrating its impact on subcellular localization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Toosendanin can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic strategy involves multiple steps, including oxidation, reduction, and esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound primarily involves extraction from the fruit of Melia toosendan. The process includes drying the fruit, grinding it into a powder, and then using solvents like ethanol or methanol to extract the compound. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Toosendanin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the hemiacetal group at C-28 can be oxidized to a carboxylic acid .
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Comparaison Avec Des Composés Similaires
Toosendanin is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Notoginsenoside Ft1: Another triterpenoid with anti-cancer properties.
Punicalin: Known for its antiviral activities.
Limonoids from Melia azedarach: Share similar insecticidal and anti-cancer properties.
This compound stands out due to its potent autophagy inhibition and neuromuscular blocking effects, making it a valuable compound for various scientific and medical applications.
Propriétés
Numéro CAS |
58812-37-6 |
|---|---|
Formule moléculaire |
C30H38O11 |
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
[(1S,5R,10S,11S,15R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate |
InChI |
InChI=1S/C30H38O11/c1-13(31)39-20-10-19(34)29-12-38-25(36)26(20,3)17(29)9-18(33)28(5)23(29)22(35)24(40-14(2)32)27(4)16(15-6-7-37-11-15)8-21-30(27,28)41-21/h6-7,11,16-21,23-25,33-34,36H,8-10,12H2,1-5H3/t16?,17?,18?,19?,20?,21?,23?,24?,25?,26-,27-,28-,29-,30-/m1/s1 |
Clé InChI |
NAHTXVIXCMUDLF-ZPVBCPNESA-N |
SMILES |
CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O |
SMILES isomérique |
CC(=O)OC1CC([C@@]23COC([C@@]1(C2CC([C@@]4(C3C(=O)C([C@@]5([C@]46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O |
SMILES canonique |
CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O |
Pictogrammes |
Acute Toxic |
Synonymes |
toosendanin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Toosendanin's primary mechanism of action?
A: this compound acts as a selective and irreversible presynaptic blocker at the neuromuscular junction. [] This means it disrupts the transmission of nerve impulses to muscle cells, leading to paralysis.
Q2: Beyond neuromuscular blockade, what other cellular effects does this compound exhibit?
A: this compound demonstrates potent autophagy inhibition in cancer cells. [] It achieves this by blocking autophagosome maturation, leading to the accumulation of autophagy substrates within the cells. []
Q3: How does this compound impact lysosomal function?
A: this compound does not appear to prevent autophagosome-lysosome fusion. Instead, it increases lysosomal pH and impairs lysosomal enzyme activity. [] This suggests a potential role in disrupting lysosomal function.
Q4: Does this compound interact with Vacuolar-type H+-ATPase (V-ATPase)?
A: Yes, research indicates that this compound directly inhibits V-ATPase activity. [] This interaction was confirmed through studies using rat liver lysosome fractions, purified yeast V-ATPase, Cellular Thermal Shift Assay (CETSA), immunoprecipitation-coupled LC-MS/MS analysis, and biotin-Toosendanin pull-down assays. []
Q5: How does this compound's V-ATPase inhibition contribute to its anticancer effects?
A: By inhibiting V-ATPase, this compound disrupts lysosomal acidification, which is crucial for proper lysosomal enzyme activity. [] This disruption, in turn, blocks protective autophagy, a mechanism cancer cells exploit to survive under stress. [] This blockage enhances the efficacy of chemotherapy drugs. []
Q6: Does this compound induce apoptosis in cancer cells?
A: Yes, studies have shown that this compound can induce apoptosis in various cancer cell lines, including human Ewing's sarcoma cells [], hepatocellular carcinoma cells [], gastric cancer cells [], and leukemia K562 cells. [, ]
Q7: What is the role of the mitochondrial pathway in this compound-induced apoptosis?
A: Research suggests that this compound triggers apoptosis via the mitochondrial pathway. [, ] It upregulates Bax expression and downregulates Bcl-2 expression, altering the Bax/Bcl-2 ratio. [] This, in turn, promotes cytochrome c release, activating caspase-9 and caspase-3, ultimately leading to PARP cleavage and apoptosis. [, ]
Q8: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C30H38O11 and a molecular weight of 574.62 g/mol. []
Q9: What spectroscopic data is available for this compound?
A: this compound has been characterized using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS). [] These techniques provide information about its functional groups, structure, and molecular weight, respectively.
Q10: How does this compound's stability vary with different solvents?
A: this compound's stability decreases as the polarity of the solvent increases. []
Q11: How does temperature affect this compound's stability?
A: Higher temperatures negatively impact this compound's stability. [] Studies recommend storing this compound below 20°C to maintain its integrity. []
Q12: What is this compound's stability profile under different pH conditions?
A: this compound demonstrates good stability within the pH range of 4-8. []
Q13: Does light exposure affect this compound?
A: Exposure to ultraviolet (UV) light, particularly at 253 nm, can degrade this compound. []
Q14: What are the recommended storage conditions for this compound?
A: this compound should be stored in a cool, dark, and dry environment, preferably below 20°C, using methanol as a solvent, and maintaining a slightly acidic environment to maximize its shelf life. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















